molecular formula C8H15NO3 B041470 (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 67751-23-9

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No. B041470
CAS RN: 67751-23-9
M. Wt: 173.21 g/mol
InChI Key: DFZIBCAWOSFLFR-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" often involves strategies like condensation reactions, the use of organometallic reagents, or catalytic methods to form the desired carbon-nitrogen and carbon-oxygen bonds. For example, catalytic synthesis of polyoxymethylene dimethyl ethers highlights the role of catalysts in synthesizing compounds with specific oxygen-containing groups (Baranowski, Bahmanpour, & Kröcher, 2017).

Molecular Structure Analysis

The molecular structure of "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" suggests potential for interesting electronic and steric interactions due to its functional groups. Studies on similar molecules, like 1,3-Thiazolidin-4-ones, provide insights into how different substituents can affect molecular stability and reactivity (Cunico, Gomes, & Vellasco, 2008).

Chemical Reactions and Properties

Compounds with similar structures may undergo a variety of chemical reactions, including nucleophilic addition, cyclization, and oxidation-reduction processes. The presence of dimethylamino and dimethoxy groups in "(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one" could influence its reactivity towards electrophiles and nucleophiles. For instance, the reactivity of N,N-dimethyl enaminones demonstrates how structural features can dictate the pathways and outcomes of chemical reactions (Gaber, Bagley, Muhammad, & Gomha, 2017).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Compounds : A study by Baraznenok, Nenajdenko, and Balenkova (1998) demonstrated an efficient synthesis method for (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, a closely related compound, suggesting its role in synthesizing fluorine-containing organic compounds (Baraznenok, Nenajdenko, & Balenkova, 1998).

  • Intermediate for Biologically Active Compounds : Zou, Jiang, Jia, and Zhu (2018) noted that a derivative of this compound, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, is a key intermediate in creating various biologically active compounds, highlighting its importance in pharmaceutical research (Zou, Jiang, Jia, & Zhu, 2018).

  • Cycloaddition Reactions : Bezenšek et al. (2010) used microwave-assisted cycloaddition of electron-poor acetylenes to (E)-3-dimethylamino-1-heteroaryl-prop-2-en-1-ones, leading to the synthesis of highly functionalized 1-heteroaroyl-1,3-butadienes. This indicates its utility in organic synthesis (Bezenšek et al., 2010).

  • Nonlinear Optical Absorption : A study by Rahulan et al. (2014) showed that a synthesized compound derived from this chemical exhibits potential as an optical limiter, transitioning from saturable to reverse saturable absorption with increased excitation intensity, suggesting applications in optics and laser technology (Rahulan et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be new reactions, potential uses, derivatives to be synthesized, etc.


Each of these categories requires specialized knowledge and techniques. Also, please note that not all categories may be applicable to all compounds. For example, ‘Mechanism of Action’ is typically relevant only for biologically active compounds. I hope this general information is helpful to you. If you have a specific question about any of these categories, feel free to ask!


properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIBCAWOSFLFR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

CAS RN

187242-85-9, 67751-23-9
Record name [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 67751-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,1-dimethoxy-N,N-dimethylmethanamine (5.0 g, 41.96 mmol) and 1,1-dimethoxypropan-2-one (5.0 g, 41.96 mmol) was heated to 80° C. for 16 h. The solvent was removed under reduced pressure to afford 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one as a black colored liquid. The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

300 g (307 ml, 2.54 mol) of methylglyoxal dimethyl acetal (21) were stirred, at 110° C. for 4 hours (h), together with 303 g (337 ml, 2.54 mol) of N,N-dimethylformamide dimethyl acetal (17). The methanol which was formed during the reaction was removed continuously from the reaction solution by distillation. After the reaction solution had cooled down, it was extracted with heptane and the solvent was evaporated. This resulted in 303 g of crude product 22 (yield 70%), which was reacted without any further purification.
Quantity
307 mL
Type
reactant
Reaction Step One
Quantity
337 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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